propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Neurodegeneration Parkinson's disease Physicochemical profiling

Structural analog sensitivity at the ester position risks experimental irreproducibility. This isopropyl ester enables systematic SAR exploration of lipophilicity-driven CNS penetration and target engagement. - Direct comparator to in vivo-active ethyl ester (CAS 39875-99-5) for matched pair analysis. - Key intermediate for generating diverse ester libraries for antimicrobial screening. - Stable precursor for metal complexation after controlled thiol deprotection. Procurement ensures batch-to-batch consistency for reliable structure-property correlation.

Molecular Formula C12H15N5O2S
Molecular Weight 293.35 g/mol
CAS No. 676632-36-3
Cat. No. B12129617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepropan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
CAS676632-36-3
Molecular FormulaC12H15N5O2S
Molecular Weight293.35 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CSC1=NN=C(N1N)C2=CC=NC=C2
InChIInChI=1S/C12H15N5O2S/c1-8(2)19-10(18)7-20-12-16-15-11(17(12)13)9-3-5-14-6-4-9/h3-6,8H,7,13H2,1-2H3
InChIKeyJGQZUBUOZBLYEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl Ester 1,2,4-Triazole Scaffold for SAR Studies


Propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a synthetic, small-molecule member of the 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole chemotype, featuring an isopropyl ester of a thioacetic acid side chain. This scaffold is well-documented as a source of diverse biological activities, including alpha-synuclein (α-syn) aggregation inhibition relevant to Parkinson's disease (PD) [1], and broad-spectrum antimicrobial effects [2]. The compound is a close structural analog of the neuroprotective agent ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (CAS 39875-99-5) [1], with the critical difference being the ester moiety, which governs key drug-like properties.

α-synuclein aggregation research
Reports support triazole scaffold as inhibitor of α-syn fibrillization in ThT assays; isopropyl ester provides a more lipophilic probe for CNS SAR studies.
Antimicrobial scaffold derivatization
Core 4-amino-5-(pyridin-4-yl)-triazole-3-thiol scaffold demonstrates broad-spectrum activity; isopropyl ester serves as protected thiol intermediate for prodrug design.
Metal coordination precursor
Triazole-pyridine framework acts as bidentate ligand; ester-protected thiol enables controlled deprotection for in situ metallodrug synthesis.
Workflow fit based on class-level evidence; ester-specific biological data require experimental verification.

Why Isopropyl Ester Cannot Be Assumed Interchangeable


In-class substitution among the 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thio derivatives is a high-risk strategy for scientific procurement due to the established structure-activity relationship (SAR) sensitivity at the ester position. The ethyl ester analog (CAS 39875-99-5) has demonstrated specific in vivo neuroprotective efficacy by preventing MPTP-induced bradykinesia and modulating PD markers [1], a property directly tied to its ability to inhibit α-syn aggregation [1]. The core 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (APTT) exhibits broad-spectrum antimicrobial activity [2]. Changing the ester to the isopropyl group in CAS 676632-36-3 alters lipophilicity, steric bulk, and metabolic lability, which are primary determinants of membrane permeability, target engagement, and clearance. Therefore, a blanket assumption of functional equivalence across esters is chemically unsound and risks invalidating experimental reproducibility and structure-property correlation studies. The quantitative evidence below clarifies where differentiation exists and where it must be experimentally verified.

Target
Predicted higher clogP (~ +0.4–0.6) vs ethyl ester; no in vivo neuroprotection data reported.
Ethyl ester analog (CAS 39875-99-5)
Demonstrated in vivo MPTP-bradykinesia endpoint response and α-syn aggregation inhibition; lipophilicity-driven CNS exposure may differ.
Target
Isopropyl thioacetate ester; no direct MIC data available. Antimicrobial activity expected only after esterase activation.
Free thiol APTT scaffold
Broad-spectrum bactericidal/fungicidal activity confirmed against 11 strains. Ester protection changes cellular uptake kinetics.
Target
Thioacetate pro-ligand; metal binding requires prior hydrolysis; complexation stoichiometry may shift.
APTT metal complexes
Reported moderate cytotoxicity for Co(II), Ni(II), Cu(II) complexes against MCF-7 and HepG2 lines; direct substitution without hydrolysis control may alter coordination.

Quantitative Differentiation from Closest Analogs


Lipophilicity Distinction from Ethyl Ester and CNS Permeability

The isopropyl ester of 676632-36-3 is predicted to have a higher calculated partition coefficient (clogP) than its neuroprotective ethyl ester analog (15), directly influencing passive membrane permeability and distribution. While the ethyl ester (15) has demonstrated in vivo efficacy in an MPTP-induced bradykinesia model in mice, including significant reduction of dopaminergic neuron death and modulation of PD markers [1], no comparable in vivo data exists for the isopropyl ester. In a related study, a focused series of 5-(4-pyridinyl)-1,2,4-triazole-based compounds, including various ester derivatives, were evaluated for their ability to prevent α-syn fibrillization using a ThT binding assay, confirming that small ester modifications can meaningfully alter anti-aggregation potency [1]. These data establish an SAR precedent: the ester moiety is not a silent structural feature. Selecting CAS 676632-36-3 over the ethyl ester is therefore driven by the need for a more lipophilic probe to potentially enhance CNS penetration or alter metabolic stability, a hypothesis that must be verified in the purchaser's own assay cascades.

CNS lipophilicity
Class-level inference
Predicted ΔclogP ≈ +0.4–0.6 vs ethyl ester (15). Isopropyl ester lacks in vivo neuroprotection data; ethyl ester demonstrated MPTP-induced bradykinesia endpoint modulation in mice.
Supports CNS exposure hypothesis in α-syn aggregation research models. Higher lipophilicity may alter membrane permeation; neuroprotective endpoint response not yet confirmed.
clogP estimation via fragment-based algorithms; comparator data from MPTP mouse model.
Neurodegeneration Parkinson's disease Physicochemical profiling Drug design

Antimicrobial Activity via Core Triazole-Thiol Scaffold

The core scaffold 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (APTT), from which CAS 676632-36-3 is derived, has been shown to exhibit both bactericidal and fungicidal activity against a panel of 11 microbial strains, including S. aureus, E. faecalis, P. aeruginosa, C. albicans, and C. tropicalis [1]. The isopropyl ester is a prodrug-like modification of the thiol group, designed to improve pharmacokinetic properties. While direct MIC values for CAS 676632-36-3 are not publicly reported, the APTT scaffold's demonstrated broad-spectrum activity supports a class-level inference that this chemotype, when appropriately derivatized, can retain antimicrobial potential [1]. Compounds within the broader isoniazid-derived triazole series have shown >90% zone of inhibition against Gram-positive and Gram-negative organisms in cup-plate assays, with certain derivatives achieving 70-76% paw edema inhibition in anti-inflammatory models compared to ibuprofen's 83.3% [2].

Antimicrobial spectrum
Data to verify
Parent APTT scaffold active against 11 microbial strains (S. aureus, E. faecalis, P. aeruginosa, C. albicans, etc.). No direct MIC reported for isopropyl ester.
Supports antimicrobial screening context for ester prodrug libraries. Empirical MIC determination required to confirm retained activity after ester hydrolysis.
Microdilution and cup-plate assay references; ester activation pathway may differ.
Antimicrobial resistance Broad-spectrum activity Medicinal chemistry

Metal Chelation Capability as Differentiation Factor

The 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol scaffold has been extensively studied as a ligand for transition metal ions, forming complexes with Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) that exhibit moderate to significant cytotoxicity against human cancer cell lines [1][2]. The thioether and pyridine nitrogen atoms provide a bidentate coordination sphere. CAS 676632-36-3, with its thioacetate ester, masks the free thiol, potentially altering metal binding kinetics and complex stoichiometry compared to the free thiol APTT. For instance, Cu(II) complexes of Schiff base derivatives of the scaffold displayed square planar geometry and anticancer activity against MCF-7 and HepG2 cell lines [1]. The isopropyl ester may act as a more lipophilic pro-ligand, which could facilitate membrane penetration prior to intracellular hydrolysis and subsequent metal coordination.

Metal chelation
Class-level inference
Schiff base Co(II), Ni(II), Cu(II) complexes from APTT show reported cytotoxicity against MCF-7 and HepG2. Isopropyl ester functions as protected pro-ligand; direct complexation data absent.
May support metallodrug precursor research; intracellular hydrolysis expected to unmask thiol for coordination. Cytotoxicity endpoint review needed.
Complex characterization by UV-Vis, FT-IR, NMR; no data for isopropyl ester complexes.
Bioinorganic chemistry Anticancer Metal complexes Coordination chemistry

Strategic Procurement Scenarios Based on Evidence


CNS Drug Discovery: Optimizing Brain Penetration in Synucleinopathy

Leverage the predicted higher lipophilicity of CAS 676632-36-3 compared to the in vivo-active ethyl ester (15) [1]. This compound is best deployed in a comparative SAR study alongside shorter-chain esters to empirically correlate clogP with CNS exposure, metabolic stability in microsomes, and target engagement in a ThT-based α-syn aggregation assay [1]. The absence of published neuroprotective data for this precise ester represents a research opportunity to establish a new benchmark in the chemotype.

Antimicrobial Prodrug: Intracellular Activation in Resistant Strains

Utilize CAS 676632-36-3 as a key intermediate to generate a library of diverse esters for screening against the 11-strain microbial panel for which the parent APTT scaffold is active [2]. The controlled release of the active thiol moiety via esterase hydrolysis can be systematically studied to determine if lipophilic ester prodrugs improve intracellular penetration into Gram-negative bacteria, a critical gap in the current antimicrobial arsenal [2].

Metallodrug Precursor: Controlled Metal Complex Synthesis

Capitalize on the ability of the 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole core to act as a bidentate ligand for Co(II), Ni(II), Cu(II), and Zn(II) [3][4] by using CAS 676632-36-3 as a stable precursor. The thioacetate ester can be deprotected under controlled conditions to generate the free thiol for in situ complexation, enabling the synthesis of novel metal-based anticancer agents with improved solubility and cellular uptake characteristics compared to complexes formed from the free thiol.

Structure-Property Studies: Isolating Ester Contribution to ADME

Incorporate CAS 676632-36-3 into a matched molecular pair analysis with the free acid (2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid) and the ethyl, benzyl, and morpholinoethyl esters. This systematic approach will deconvolute the contribution of the ester group to aqueous solubility, permeability (PAMPA or Caco-2), and metabolic stability in hepatocytes, providing a definitive SAR dataset for the entire chemotype. Such data are essential for rational procurement decisions in lead optimization campaigns.

Application
Selection Property
Validation Focus
α-synuclein aggregation research
Lipophilicity-driven CNS probe profile
ThT-based fibrillization assay; CNS exposure modelling
Antimicrobial prodrug screening
Esterase-labile protected thiol
MIC determination against reference strain panel; intracellular activation kinetics
Metallodrug precursor synthesis
Controlled thiol deprotection for metal coordination
Complexation stoichiometry; in vitro cell viability endpoints
Structure-property relationship mapping
Matched molecular pair with free acid, ethyl, benzyl esters
Permeability (PAMPA/Caco-2), solubility, microsomal stability
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